(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one is a complex organic compound characterized by its unique structure, which includes benzofuran rings, a hydroxy group, and a morpholinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the hydroxy and morpholinylmethyl groups. The key steps include:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxy Group: This step often involves selective hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Addition of the Morpholinylmethyl Group: This can be done through nucleophilic substitution reactions, where the morpholine ring is introduced using reagents like morpholine and formaldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the benzofuran ring using hydrogen gas and a palladium catalyst.
Substitution: The morpholinylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride.
Substitution: Morpholine, formaldehyde, various nucleophiles.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of reduced benzofuran derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s properties make it a candidate for use in organic electronics and photonics.
Biological Research: It is used as a probe to study various biological processes and interactions.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one: Lacks the morpholinylmethyl group.
(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-(piperidin-4-ylmethyl)-1-benzofuran-3(2H)-one: Contains a piperidinylmethyl group instead of a morpholinylmethyl group.
Uniqueness
The presence of the morpholinylmethyl group in (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one imparts unique chemical and biological properties, making it distinct from similar compounds. This group can influence the compound’s solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c1-14-10-18(25)17(13-24-6-8-27-9-7-24)23-21(14)22(26)20(29-23)12-16-11-15-4-2-3-5-19(15)28-16/h2-5,10-12,25H,6-9,13H2,1H3/b20-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDKNBKVXKQGFA-NDENLUEZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC4=CC=CC=C4O3)O2)CN5CCOCC5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC4=CC=CC=C4O3)/O2)CN5CCOCC5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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